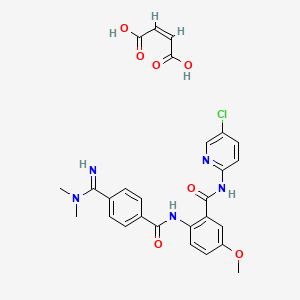

Betrixaban maleate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antithrombotic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSJEZCXVWQKCL-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936539-80-9 | |

| Record name | Betrixaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936539809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-chloro-pyridin-2-yl)-2-[4-(N,N--dimethylcarbamimidoyl) benzoylamino]-5-methoxy-benzamide maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETRIXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z3021TMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis pathway of Betrixaban maleate for research purposes

An In-depth Technical Guide to the Synthesis of Betrixaban Maleate for Research Purposes

Introduction

Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications.[1] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[2] The maleate salt of Betrixaban, with the chemical name N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide maleate, is the active pharmaceutical ingredient in the approved drug product.[3] This technical guide provides a detailed overview of the common synthesis pathways for this compound for research and development purposes, including experimental protocols, quantitative data, and process visualizations.

Core Synthesis Strategy

The synthesis of Betrixaban revolves around the construction of a central benzamide scaffold, linking three key building blocks. The most common strategies involve the sequential coupling of these components. Two prevalent pathways are detailed below, primarily differing in the stage at which the dimethylcarbamimidoyl (dimethylamidine) moiety is introduced.

Pathway A: Late-Stage Amidine Formation This pathway involves the coupling of an amino-benzamide intermediate with a cyanobenzoyl chloride, followed by the conversion of the cyano group to the final dimethylamidine group.

Pathway B: Pre-formed Amidine Coupling In this approach, the dimethylamidine functionality is prepared on a separate benzoic acid intermediate, which is then coupled with the amino-benzamide core structure.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the two primary synthesis routes for Betrixaban.

Caption: Synthesis Pathway A: Late-Stage Cyano to Amidine Conversion.

Caption: Synthesis Pathway B: Coupling with a Pre-formed Amidine Intermediate.

Experimental Protocols

Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (Intermediate C)

This initial step involves the amide coupling of 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine. Safer coupling agents like EDC/NHS are preferred over hazardous reagents like phosphorus oxychloride or oxalyl chloride.[4]

-

Reagents: 5-methoxy-2-nitrobenzoic acid (1.0 eq), 2-amino-5-chloropyridine (1.0-1.3 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.3 eq), N-hydroxysuccinimide (NHS) (1.2 eq).

-

Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Procedure:

-

To a flask, add 5-methoxy-2-nitrobenzoic acid (19.7g, 0.1 mol), N-hydroxysuccinimide (13.8g, 0.12 mol), and EDC (18.6g, 0.12 mol).[4]

-

Add THF (160 mL) and stir the mixture at 20°C for 1 hour to activate the carboxylic acid.[4]

-

Add 2-amino-5-chloropyridine (12.8g, 0.1 mol) and continue the reaction until completion (monitored by TLC).[4]

-

Upon completion, cool the reaction solution to 5°C and add water (approx. 1260 mL) to precipitate the product.[4]

-

Stir the suspension for 7 hours to complete crystallization.[4]

-

Filter the solid, wash sequentially with water and ethanol.[4]

-

Dry the filter cake under vacuum at 40°C for 10 hours to yield the title compound as a solid.[4]

-

Step 2: Synthesis of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Intermediate D)

This step involves the reduction of the nitro group of intermediate C to an amine. A common method uses hydrazine hydrate with a catalyst.[5]

-

Reagents: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq), Ferric chloride (0.1 eq), Hydrazine hydrate (80%, 4.0 eq).

-

Solvent: Methanol.

-

Procedure:

-

Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (30 g) in methanol (300 ml).[5]

-

Add ferric chloride (1.58 g) and heat the mixture to reflux.[5]

-

Slowly add hydrazine hydrate (80%, 24.4 g) dropwise while maintaining reflux.[5]

-

Keep the reaction under reflux for 6 hours, monitoring by HPLC until the starting material is consumed (<0.3% peak area).[5]

-

After completion, remove most of the solvent under reduced pressure and cool to room temperature.[5]

-

Add ethyl acetate and stir for 1 hour. Wash the organic phase sequentially with water and saturated brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to obtain a light yellow solid.[5]

-

Step 3A: Synthesis of N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Intermediate F)

This procedure follows Pathway A, coupling the amine (Intermediate D) with 4-cyanobenzoyl chloride.

-

Reagents: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (1.0 eq), 4-cyanobenzoyl chloride (1.0-1.2 eq), Pyridine or another suitable base.

-

Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane, THF).

-

Procedure:

-

Dissolve 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide in the chosen solvent under an inert atmosphere.

-

Cool the solution in an ice bath and add the base.

-

Add a solution of 4-cyanobenzoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

-

Perform an aqueous workup, washing with dilute acid (e.g., 1N HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or chromatography to obtain the cyano-intermediate F.[6][7]

-

Step 4A: Synthesis of Betrixaban Free Base (Compound G) from Intermediate F

This is the final step in Pathway A, converting the cyano group to the dimethylamidine.

-

Reagents: N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (1.0 eq), Dimethylaminomagnesium chloride (prepared from a Grignard reagent and dimethylamine) or Lithium dimethylamide.[7][8]

-

Solvent: Anhydrous THF or other etheral solvent.

-

Procedure:

-

In a reaction flask, place liquefied dimethylamine (350 ml) and cool to -5 to 0°C.[8]

-

Add the cyano-intermediate F (30g, 0.074 mol).[8]

-

Add a pre-prepared solution of dimethylaminomagnesium chloride (0.5 mol) dropwise over 30 minutes, keeping the temperature between -5 and 0°C.[8]

-

After the addition, raise the temperature to 10-15°C and recover the excess dimethylamine.[8]

-

Add an aqueous solution of sodium carbonate (30g) and sodium bicarbonate (30g) (300ml) and stir for 1 hour.[8]

-

Filter the resulting solid. Slurry the solid twice with methanol and dry to obtain Betrixaban free base.[8]

-

Step 3B & 4B: Synthesis of Betrixaban Free Base (Compound G) from Intermediate D and K

This procedure follows Pathway B, directly coupling the key amine intermediate with the pre-formed amidine-acid.[7]

-

Reagents: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Intermediate D, 1.0 eq), 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride (Intermediate K, 1.0-1.2 eq), EDCI (1.0-1.3 eq).

-

Solvent: DMF or other suitable polar aprotic solvent.

-

Procedure:

-

Combine Intermediate D and Intermediate K in the solvent.

-

Add the coupling agent EDCI and stir the reaction at room temperature until completion.

-

Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.

-

The crude Betrixaban hydrochloride is then neutralized with an aqueous base solution (e.g., sodium carbonate) to yield the Betrixaban free base.[7]

-

The product is isolated by filtration, washed with water, and dried.

-

Step 5: Formation of this compound (Compound I)

The final step is the formation of the stable maleate salt from the free base.[9]

-

Reagents: Betrixaban free base (1.0 eq), Maleic acid (1.0-2.0 eq).

-

Solvent: Ethanol/Water mixture (e.g., 3.9:1 v/v or 22.4:5.7 v/w).[9]

-

Procedure:

-

Dissolve the Betrixaban free base in a mixture of ethanol and purified water at an elevated temperature (e.g., 50-60°C).[9]

-

Add maleic acid (typically dissolved in a small amount of the solvent mixture).[9]

-

Stir the solution for at least 1 hour at 22°C.[9]

-

Filter the solution and concentrate under vacuum to a specific volume.

-

Cool the solution to at or below 20°C to induce crystallization. Seeding with existing crystals may be beneficial.[9]

-

Isolate the crystalline solid by filtration, wash with a cold solvent (e.g., ethanol or an anti-solvent like n-butyl acetate), and dry under vacuum.[9][10]

-

Quantitative Data Summary

The following tables summarize reported yields and purity for the key transformations in the synthesis of this compound.

| Reaction Step | Starting Material | Product | Reported Yield | Reported Purity (HPLC) | Reference |

| Step 1 | 5-Methoxy-2-nitrobenzoic acid | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | 88.4% - 96.2% | 98.6% - 99.6% | [4] |

| Step 2 | N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 93% | >98% | [5] |

| Step 4A | N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide | Betrixaban (Free Base) | 90.64% | 99.6% | [8] |

| Overall | 4-(N,N-dimethylcarbamimidoyl)benzoate starting material | Betrixaban (Free Base) | 38% (overall) | >98% | [6] |

| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 936539-80-9 | C₂₇H₂₆ClN₅O₇ | 567.98 | [3] |

| Betrixaban (Free Base) | 330942-05-7 | C₂₃H₂₂ClN₅O₃ | 451.91 | [7] |

| 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 | C₁₃H₁₂ClN₃O₂ | 277.71 | [5][11] |

| N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide | 330942-01-3 | C₂₁H₁₅ClN₄O₃ | 406.82 | [8] |

| 4-(N,N-dimethylcarbamimidoyl)benzoic acid HCl | Not Available | C₁₀H₁₃ClN₂O₂ | 228.68 | [7] |

Conclusion

The synthesis of this compound can be accomplished through multiple convergent pathways, offering flexibility for research and process development. The choice between a late-stage cyano-to-amidine conversion (Pathway A) and the coupling of a pre-formed amidine-acid (Pathway B) depends on factors such as reagent availability, scalability, and impurity profiles. The protocols provided herein are based on published literature and patents, offering a robust foundation for laboratory-scale synthesis. Researchers should ensure all reactions are conducted with appropriate safety precautions and are monitored by suitable analytical techniques to ensure reaction completion and product purity.

References

- 1. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. This compound | C27H26ClN5O7 | CID 16069304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 5. 2-AMino-N-(5-chloropyridin-2-yl)-5-MethoxybenzaMide | 280773-17-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Betrixaban synthesis - chemicalbook [chemicalbook.com]

- 9. US8946269B2 - Crystalline forms of a factor Xa inhibitor - Google Patents [patents.google.com]

- 10. US20200317616A1 - Crystalline Form of this compound - Google Patents [patents.google.com]

- 11. 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | C13H12ClN3O2 | CID 21906241 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Anticoagulant Activity of Betrixaban Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This technical guide provides an in-depth overview of the in vitro anticoagulant properties of Betrixaban maleate. It details the compound's mechanism of action, inhibitory potency against FXa, and its effects on key coagulation assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and evaluation of anticoagulant therapies. Quantitative data from various in vitro studies are summarized, and detailed experimental protocols for essential coagulation assays are provided.

Mechanism of Action

Betrixaban exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of Factor Xa.[1] Unlike indirect inhibitors, its activity does not require a cofactor such as antithrombin III.[2] By binding to the active site of both free FXa and FXa complexed within the prothrombinase complex, Betrixaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][4] This inhibition of thrombin generation is the pivotal mechanism through which Betrixaban demonstrates its anticoagulant properties, as thrombin is the final effector enzyme in the coagulation cascade responsible for fibrin clot formation.[1][5] Betrixaban does not have a direct effect on platelet aggregation.[4][6]

Quantitative In Vitro Activity

The in vitro anticoagulant activity of Betrixaban has been characterized through various assays, quantifying its inhibitory potency and effects on plasma clotting times.

Factor Xa Inhibition

Betrixaban is a highly potent inhibitor of human Factor Xa. While specific Ki values from publicly available literature are not consistently reported, the half-maximal inhibitory concentration (IC50) has been determined, demonstrating its strong affinity for the target enzyme.

Table 1: Inhibitory Potency of Betrixaban against Factor Xa

| Parameter | Value | Reference |

| IC50 (Factor Xa) | 1.5 nM | [7] |

| IC50 (Thrombin Generation) | 60 ng/mL (133 nM) | [8] |

Betrixaban exhibits profound selectivity for Factor Xa over other serine proteases involved in the coagulation cascade, including thrombin.[1] This high selectivity contributes to its targeted anticoagulant effect with a reduced likelihood of off-target activities. One study noted an IC50 and Ki for plasma kallikrein of 6.3 µM and 3.5 µM, respectively, indicating significantly less potency against this enzyme compared to Factor Xa.[7]

Effect on Plasma Clotting Times

Betrixaban prolongs plasma clotting times in a concentration-dependent manner. The sensitivity of standard coagulation assays to Betrixaban varies.

Table 2: Effect of Betrixaban on In Vitro Coagulation Assays in Human Plasma

| Assay | Betrixaban Concentration | Effect | Reference |

| Prothrombin Time (PT) | 0.4 µM (~180 ng/mL) | Doubling of clotting time | [9] |

| Activated Partial Thromboplastin Time (aPTT) | Not specified | Concentration-dependent prolongation | [10] |

| Anti-Factor Xa Activity | 0 - 250 ng/mL | Concentration-dependent increase | [10] |

Note: The sensitivity of PT and aPTT assays to Betrixaban can be reagent-dependent.[10]

Experimental Protocols

Detailed methodologies for key in vitro anticoagulant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Methodology:

-

Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.

-

Incubation: Pre-warm the PPP samples to 37°C. Add varying concentrations of this compound or a vehicle control to the plasma and incubate for a specified period.

-

Reagent Addition: Add a pre-warmed thromboplastin reagent (containing tissue factor and phospholipids) to the plasma sample.

-

Clotting Initiation: Initiate the coagulation cascade by adding a pre-warmed calcium chloride solution.

-

Measurement: Record the time in seconds for a fibrin clot to form. This is the prothrombin time.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Methodology:

-

Plasma Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.

-

Incubation with Drug: Pre-warm the PPP to 37°C and incubate with various concentrations of this compound or a vehicle control.

-

Activation: Add an aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the plasma and incubate for a defined period to activate contact factors.

-

Clotting Initiation: Introduce a pre-warmed calcium chloride solution to start the coagulation process.

-

Measurement: Measure the time taken for clot formation in seconds.

Chromogenic Anti-Factor Xa Assay

This assay directly quantifies the inhibitory effect of Betrixaban on Factor Xa activity.

Methodology:

-

Plasma Preparation: Use platelet-poor plasma (PPP) from citrated whole blood.

-

Sample Incubation: Incubate PPP with various concentrations of this compound or a vehicle control.

-

Factor Xa Addition: Add a known and excess amount of purified Factor Xa to the plasma samples. Betrixaban will inhibit a portion of this added Factor Xa.

-

Substrate Addition: Introduce a chromogenic substrate that is specifically cleaved by Factor Xa.

-

Measurement: The residual, uninhibited Factor Xa will cleave the chromogenic substrate, releasing a colored compound. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of Betrixaban in the sample. A standard curve is used to determine the Betrixaban concentration or its anti-FXa activity.[11]

Conclusion

This compound is a potent and selective direct inhibitor of Factor Xa with a clear mechanism of action that translates to a concentration-dependent anticoagulant effect in vitro. This technical guide summarizes the key quantitative data regarding its inhibitory activity and provides standardized protocols for its evaluation using common coagulation assays. The provided information serves as a valuable resource for the continued research and development of novel anticoagulant therapies.

References

- 1. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Xa Assays [practical-haemostasis.com]

Unveiling the Journey of Betrixaban Maleate in Preclinical Models: A Technical Guide to its Pharmacokinetics and Bioavailability

For drug development professionals, researchers, and scientists, understanding the pharmacokinetic profile and bioavailability of a drug candidate in preclinical animal models is a cornerstone of translational science. This in-depth technical guide delves into the available data on the pharmacokinetics and bioavailability of Betrixaban maleate, a direct Factor Xa inhibitor, in key animal models. Due to the limited public availability of comprehensive preclinical data for Betrixaban, this guide also provides comparative context with other well-established Factor Xa inhibitors, Rivaroxaban and Apixaban, to offer a broader understanding of this class of anticoagulants in animal studies.

Betrixaban, a once-daily oral anticoagulant, has been a subject of interest for its potential in preventing venous thromboembolism. Its journey from the laboratory to clinical application heavily relies on the foundational data obtained from animal models, which helps in predicting its behavior in humans.

Executive Summary of Pharmacokinetic Parameters

Table 1: Oral Pharmacokinetic Parameters of Betrixaban in Rats

| Parameter | Value | Units | Citation |

| Dose | Not Specified | mg/kg | |

| Cmax | Data Not Available | ng/mL | |

| Tmax | Data Not Available | h | |

| AUC | 25-fold higher in normal rats vs. MDR1-knockout rats | - | [1] |

| Bioavailability | Data Not Available | % |

Table 2: Comparative Oral Pharmacokinetic Parameters of Factor Xa Inhibitors in Rabbits

| Drug | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation |

| Betrixaban | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Apixaban | 30 | Detected at 1 and 4 h only | - | Data Not Available | 3 | [2] |

Table 3: Comparative Oral Pharmacokinetic Parameters of Factor Xa Inhibitors in Monkeys (Cynomolgus)

| Drug | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation |

| Betrixaban | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Apixaban | - | - | - | - | ~50 or greater | [3] |

Delving into the Experimental Protocols

The determination of pharmacokinetic parameters relies on meticulously designed and executed preclinical studies. The following sections outline the typical methodologies employed in assessing the pharmacokinetics and bioavailability of compounds like Betrixaban in animal models.

Animal Models

-

Rats: Sprague-Dawley or Wistar rats are commonly used rodent models for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

-

Rabbits: New Zealand White rabbits are often used as a non-rodent species, particularly in thrombosis models.

-

Monkeys: Cynomolgus or Rhesus monkeys are the preferred non-human primate models as their physiological and metabolic pathways are more homologous to humans, providing more predictive data for clinical translation.

Study Design for Oral Bioavailability

A typical oral bioavailability study involves administering a single dose of the drug orally to a group of fasted animals. A parallel group receives an intravenous (IV) dose to determine the absolute bioavailability.

Workflow for a Typical Oral Bioavailability Study:

Caption: Experimental workflow for a typical oral bioavailability study in an animal model.

Dosing and Sample Collection

-

Oral Administration: this compound, formulated in a suitable vehicle (e.g., a solution or suspension), is typically administered via oral gavage to ensure accurate dosing.

-

Intravenous Administration: For determining absolute bioavailability, the drug is administered intravenously, usually through a cannulated vein (e.g., jugular or femoral vein).

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, marginal ear vein in rabbits, or a peripheral vein in monkeys). Plasma is then separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of Betrixaban and its metabolites in plasma samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate determination of drug concentrations even at low levels. The method involves protein precipitation from the plasma sample, followed by chromatographic separation on a suitable column and detection by a mass spectrometer.

Mechanism of Action: Direct Factor Xa Inhibition

Betrixaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Signaling Pathway of Betrixaban's Anticoagulant Action:

Caption: Mechanism of action of Betrixaban as a direct Factor Xa inhibitor.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

-

Absorption: In humans, Betrixaban is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 3 to 4 hours.[4] The oral bioavailability in humans is approximately 34%.[4] A study in rats highlighted the role of the P-glycoprotein (P-gp) efflux transporter in limiting its absorption, as evidenced by a 25-fold higher area under the curve (AUC) in normal rats compared to MDR1-knockout rats.[1]

-

Distribution: Betrixaban is approximately 60% bound to plasma proteins in humans.[5]

-

Metabolism: Betrixaban undergoes minimal metabolism, with less than 1% being metabolized by cytochrome P450 (CYP) enzymes.[5] This low level of CYP-mediated metabolism reduces the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of these enzymes.

-

Excretion: The primary route of elimination for Betrixaban is through biliary secretion, with 82% to 89% of the drug excreted unchanged in the feces via P-gp efflux pumps.[4] Renal clearance is minimal, accounting for only 5% to 7% of the orally administered dose.[4]

Conclusion

The preclinical pharmacokinetic evaluation of this compound, primarily in rats, indicates that it is a P-gp substrate with limited oral bioavailability. Its low metabolic clearance and primary excretion via the fecal route are key characteristics. While specific quantitative data in rabbits and monkeys remains limited in the public domain, the comparative data from other Factor Xa inhibitors provide a valuable framework for understanding its likely behavior in these non-rodent species. This technical guide consolidates the available information to aid researchers and drug development professionals in their understanding of the preclinical journey of Betrixaban, a notable direct Factor Xa inhibitor. Further disclosure of comprehensive preclinical data would be invaluable for a more complete translational assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development history of Betrixaban

An In-depth Technical Guide to the Discovery and Development of Betrixaban

Introduction

Betrixaban (trade name Bevyxxa) is a direct, oral, once-daily inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development marked a significant advancement in anticoagulant therapy, particularly for the extended prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.[1] Unlike many of its predecessors, Betrixaban possesses a unique pharmacological profile, including a long half-life, minimal renal clearance, and a lack of metabolism by the cytochrome P450 3A4 (CYP3A4) system, which reduces the potential for certain drug-drug interactions.[2][3][4] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory journey of Betrixaban.

Discovery and Development History

The journey of Betrixaban began at Millennium Pharmaceuticals.[2] In 2004, Portola Pharmaceuticals acquired the rights to the compound and later entered into a co-development agreement with Merck.[2] However, Merck discontinued its involvement in 2011, leaving Portola to continue the development independently.[2]

The development program focused on addressing a significant unmet medical need: the prevention of VTE in acutely ill medical patients both during hospitalization and after discharge.[5][6] Previous trials with other direct oral anticoagulants (DOACs) had not demonstrated a favorable risk-benefit profile in this specific indication.[2] Portola's efforts culminated in the pivotal Phase 3 APEX study, which ultimately led to the drug's approval.[2]

Key Development Milestones

A timeline illustrating the key milestones in Betrixaban's development is provided below.

Mechanism of Action

Betrixaban is a competitive and reversible direct inhibitor of Factor Xa.[7] It selectively binds to the active site of FXa, blocking its ability to convert prothrombin into thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation.[8][9]

Key features of its mechanism include:

-

Direct Inhibition : It does not require a cofactor, such as antithrombin III, for its activity.[8][10]

-

Comprehensive Action : It inhibits both free FXa and FXa bound within the prothrombinase complex.[7][11]

-

Specific Target : It has no direct effect on platelet aggregation.[8][10]

The inhibition of FXa effectively reduces thrombin generation, thereby preventing the formation of blood clots.[10]

Coagulation Cascade Pathway

The following diagram illustrates the coagulation cascade and the specific point of inhibition by Betrixaban.

Pharmacological Profile

Betrixaban exhibits distinct pharmacokinetic and pharmacodynamic properties that differentiate it from other DOACs.[3]

| Parameter | Value | Reference |

| Bioavailability | 34% (for an 80 mg dose) | [8][11] |

| Time to Peak (Tmax) | 3-4 hours | [8][11] |

| Protein Binding | ~60% | [2] |

| Terminal Half-life | 37 hours | [11] |

| Effective Half-life | 19-27 hours | [2][11] |

| Metabolism | Minimal hepatic metabolism; not a CYP3A4 substrate | [2][3] |

| Excretion | 82-89% via biliary secretion; ~11% urine | [2][11] |

| Transporter Interaction | Substrate of P-glycoprotein (P-gp) | [11][12] |

Table 1: Pharmacokinetic Properties of Betrixaban.

The long half-life allows for stable, predictable once-daily dosing.[11] Its primary excretion through the biliary system makes it a potentially suitable option for patients with renal insufficiency.[4][13] Concomitant use with P-glycoprotein (P-gp) inhibitors (e.g., amiodarone, verapamil) can increase Betrixaban exposure, necessitating a dose reduction.[11][12][14]

Preclinical and Clinical Development

Preclinical Evaluation

Betrixaban was selected from a series of compounds for its high potency and selectivity for Factor Xa, coupled with a low affinity for the hERG channel, reducing the risk of cardiac side effects.[7][15] Preclinical studies established its efficacy as an antithrombotic agent in various animal models.

Experimental Protocol: Chromogenic Anti-Factor Xa Assay

This assay is a standard method for quantifying the activity of FXa inhibitors like Betrixaban.[16]

1. Principle: The assay measures the residual activity of a known amount of added FXa after its inhibition by Betrixaban in a plasma sample. The remaining FXa cleaves a chromogenic substrate, producing a colored product. The color intensity is inversely proportional to the Betrixaban concentration in the sample.[16][17]

2. Materials:

-

Citrated platelet-poor plasma (PPP) from test subjects.

-

Betrixaban calibrators and controls.

-

Factor Xa reagent.

-

Chromogenic substrate specific for FXa (e.g., S-2765).

-

Assay buffer (e.g., Tris-HCl).

-

Microplate reader capable of reading absorbance at 405 nm.

3. Methodology:

-

Standard Curve Preparation: Prepare a series of dilutions of Betrixaban calibrators in normal plasma to create a standard curve (e.g., 0 to 500 ng/mL).[16]

-

Sample Preparation: Patient PPP samples are diluted with assay buffer.

-

Incubation: A fixed amount of excess Factor Xa reagent is added to the diluted samples, calibrators, and controls in a microplate. The plate is incubated for a short period (e.g., 2-5 minutes) at 37°C to allow Betrixaban to bind to and inhibit FXa.[16]

-

Chromogenic Reaction: A chromogenic FXa substrate is added to all wells. The plate is incubated again (e.g., 3-5 minutes) at 37°C. The residual, uninhibited FXa cleaves the substrate, releasing a chromophore (p-nitroaniline).[16]

-

Reaction Termination: The reaction is stopped by adding an acid (e.g., 2% citric acid).

-

Measurement: The absorbance of each well is read at 405 nm using a microplate reader.

-

Quantification: The concentration of Betrixaban in the patient samples is determined by interpolating their absorbance values against the standard curve.[16]

Phase 2 Clinical Trials

Two key Phase 2 studies helped establish the dose and safety profile of Betrixaban:

-

EXPERT : This study compared Betrixaban with enoxaparin for VTE prevention in patients undergoing knee replacement surgery.[3][10] The results indicated that Betrixaban's efficacy was dose-dependent and it was better tolerated than enoxaparin.[4]

-

EXPLORE-Xa : This trial evaluated Betrixaban against warfarin for stroke prevention in patients with non-valvular atrial fibrillation.[3][10]

Phase 3 Clinical Trial: The APEX Study

The pivotal APEX (Acute Medically Ill VTE Prevention with Extended Duration Betrixaban) study was a randomized, double-blind, multinational trial designed to evaluate the superiority of extended-duration Betrixaban over standard-duration enoxaparin for VTE prophylaxis in acutely ill medical patients.[5][18][19]

Experimental Protocol: APEX Study (NCT01583218)

1. Objective: To determine if extended-duration (35-42 days) oral Betrixaban was superior to standard-duration (6-14 days) subcutaneous enoxaparin in preventing VTE in high-risk, acutely ill medical patients.[5]

2. Study Design:

-

Population: 7,513 adult patients hospitalized for an acute medical illness (e.g., heart failure, stroke, infection) with restricted mobility and other VTE risk factors.[8][18][20] The study used a biomarker-based design to enrich the population with high-risk patients (elevated D-dimer or age ≥ 75).[5]

-

Randomization: Patients were randomized 1:1 to either the Betrixaban group or the enoxaparin group.[18]

-

-

Betrixaban Group: Received an initial oral dose of 160 mg, followed by 80 mg once daily for 35 to 42 days, plus a daily placebo injection for 6 to 14 days.

-

Enoxaparin Group: Received a daily subcutaneous injection of 40 mg for 6 to 14 days, plus a daily oral placebo for 35 to 42 days.

-

-

Dose Reduction: A reduced dose of Betrixaban (80 mg initial, then 40 mg daily) was prospectively defined for patients with severe renal impairment or those on concomitant P-gp inhibitors.[14]

-

Primary Efficacy Endpoint: A composite of asymptomatic proximal deep vein thrombosis (DVT), symptomatic proximal or distal DVT, non-fatal pulmonary embolism (PE), or VTE-related death.[10][18]

References

- 1. Bevyxxa (betrixaban) FDA Approval History - Drugs.com [drugs.com]

- 2. Betrixaban - Wikipedia [en.wikipedia.org]

- 3. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Portola Pharmaceuticals Announces FDA Grants Fast Track Designation To Betrixaban For Prevention Of Blood Clots In Acute Medically Ill Patients [outsourcedpharma.com]

- 6. Portola Pharmaceuticals Announces Full Results of Phase 3 [globenewswire.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. oatext.com [oatext.com]

- 9. betrixaban | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Anti-Xa Assays [practical-haemostasis.com]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. FDA approved betrixaban (BEVYXXA, Portola) for the prophylaxis of venous thromboembolism (VTE) in adult patients | FDA [fda.gov]

- 19. FDA Clears Betrixaban (Bevyxxa) for VTE Prophylaxis [medscape.com]

- 20. Novel Oral Anticoagulant for VTE Prevention Misses Primary Endpoint in APEX | tctmd.com [tctmd.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Properties of Betrixaban Maleate

This technical guide provides a comprehensive overview of the molecular formula and molecular weight of this compound, a direct oral anticoagulant. This document includes detailed experimental methodologies for the determination of these properties and for the assessment of the compound's activity. Furthermore, it visually represents the mechanism of action and relevant experimental workflows to support research and development efforts in the field of antithrombotic therapy.

Core Molecular and Physical Properties

This compound is the salt form of Betrixaban, a non-vitamin K oral anticoagulant that functions as a competitive and reversible inhibitor of Factor Xa (FXa).[1] The compound is formulated as the maleate salt to improve its pharmaceutical properties.

Quantitative Data Summary

The molecular formula and weight are fundamental properties for the characterization and quality control of any active pharmaceutical ingredient (API). The table below summarizes these key quantitative data for this compound and its constituent components.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₇H₂₆ClN₅O₇ | 567.98 |

| Betrixaban (Free Base) | C₂₃H₂₂ClN₅O₃ | 451.91 |

| Maleic Acid | C₄H₄O₄ | 116.07 |

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of pharmaceutical compounds like this compound.[2][3] High-resolution mass spectrometry (HRMS) can also confirm the molecular formula.[4]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like Betrixaban. The sample solution is introduced into the mass spectrometer, where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase.[5]

-

Mass Analysis: The generated ions are guided into a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak corresponding to the protonated molecule ([C₂₇H₂₆ClN₅O₇+H]⁺) allows for the accurate determination of the molecular weight.[5]

-

Data Analysis: The molecular weight is calculated from the m/z value of the molecular ion peak. For high-resolution instruments, the exact mass can be used to confirm the elemental composition and thus the molecular formula.[5]

Assessment of Anticoagulant Activity: Chromogenic Anti-Xa Assay

The anticoagulant effect of Betrixaban is quantified by measuring its ability to inhibit Factor Xa. The chromogenic anti-Xa assay is a standard method for this purpose.[7][8]

Methodology:

-

Sample Preparation: Platelet-poor plasma is prepared from blood samples. Betrixaban, at various concentrations, is spiked into the plasma to create a standard curve or to test unknown samples.[8]

-

Assay Principle: The assay measures the residual activity of a known amount of added FXa after incubation with the plasma sample containing the inhibitor (Betrixaban).

-

Procedure:

-

The plasma sample containing Betrixaban is incubated with a known excess of Factor Xa. Betrixaban binds to and inhibits a portion of the FXa.[7]

-

A chromogenic substrate, which is a peptide that mimics the natural substrate of FXa and has a chromophore attached, is added to the mixture.[7][9]

-

The residual, uninhibited FXa cleaves the chromogenic substrate, releasing the chromophore.

-

The rate of color development is measured spectrophotometrically (typically at 405 nm) and is inversely proportional to the concentration of the FXa inhibitor (Betrixaban) in the sample.[7][10]

-

-

Quantification: The concentration of Betrixaban in the test sample is determined by comparing the result to a calibration curve generated with known concentrations of Betrixaban.[7]

Visualized Pathways and Workflows

Mechanism of Action: Inhibition of the Coagulation Cascade

Betrixaban exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade.[1][11] FXa is the convergence point of both the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[11] By inhibiting FXa, Betrixaban effectively reduces thrombin generation and, consequently, fibrin clot formation.[12]

Caption: Betrixaban's inhibition of Factor Xa in the coagulation cascade.

Experimental Workflow: Chromogenic Anti-Xa Assay

The following diagram illustrates the key steps in a typical chromogenic anti-Xa assay used to measure the concentration and activity of Betrixaban.

Caption: Workflow for a chromogenic anti-Xa assay to quantify Betrixaban.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Determine Molecular Weight from Mass Spectrum | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. scribd.com [scribd.com]

- 5. MASS SPECTROMETRY [biosiva.50webs.org]

- 6. pharmafocusamerica.com [pharmafocusamerica.com]

- 7. Anti-Xa Assays [practical-haemostasis.com]

- 8. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Betrixaban: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Betrixaban: A Technical Guide to a Selective and Direct Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of betrixaban, a direct and selective inhibitor of Factor Xa (FXa), intended for professionals in biomedical research and pharmaceutical development. This document details its mechanism of action, quantitative pharmacological parameters, key experimental protocols, and its place within the coagulation cascade.

Introduction

Betrixaban (formerly PRT054021) is a small-molecule, orally bioavailable anticoagulant that functions as a direct, competitive, and reversible inhibitor of Factor Xa.[1] Its development was driven by the need for a predictable anticoagulant with a favorable safety profile, particularly in patient populations with comorbidities. Betrixaban is distinguished from other direct oral anticoagulants (DOACs) by its long half-life, minimal renal clearance, and lack of significant metabolism by the cytochrome P450 (CYP) enzyme system.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[3][4]

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa is a serine protease that occupies a critical juncture in this cascade, linking the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector enzyme that cleaves fibrinogen to fibrin.

Betrixaban exerts its anticoagulant effect by directly binding to the active site of both free FXa and FXa complexed within the prothrombinase complex (FXa, Factor Va, calcium ions, and phospholipids).[1][3] This inhibition is concentration-dependent and does not require a cofactor like antithrombin III.[1] By blocking FXa, betrixaban effectively attenuates the burst of thrombin generation, thereby reducing fibrin formation and thrombus development.[3]

Quantitative Pharmacological Data

The efficacy and selectivity of betrixaban have been quantified through extensive preclinical studies. The data below are summarized for professional evaluation.

In Vitro Potency and Selectivity

Betrixaban is a highly potent inhibitor of human Factor Xa with a sub-nanomolar inhibition constant (Ki).[5] Its "profound selectivity" arises from significantly weaker interactions with other related serine proteases.[1]

| Target Enzyme | Inhibition Constant (Ki) / IC50 | Selectivity vs. FXa (approx. fold) | Reference |

| Factor Xa | Ki: 0.117 nM | - | [5] |

| Factor Xa | IC50: 1.5 nM | - | [5] |

| Thrombin Generation | IC50: ~133 nM | >1100-fold | [6] |

| hERG Channel | IC50: 8.9 µM | >76,000-fold | [5] |

Note: Thrombin generation IC50 is an indirect measure of selectivity but demonstrates a functionally weak effect on the downstream cascade compared to direct FXa inhibition.

Pharmacokinetic Profile

The pharmacokinetic properties of betrixaban contribute to its predictable anticoagulant effect and once-daily dosing regimen.

| Parameter | Value | Reference(s) |

| Route of Administration | Oral | [3] |

| Bioavailability | 34% (80 mg dose) | [1][3] |

| Time to Peak (Tmax) | 3 - 4 hours | [3] |

| Plasma Protein Binding | ~60% | [1] |

| Volume of Distribution (Vd) | ~32 L/kg | [1] |

| Terminal Half-life | 35 - 45 hours | [1][7] |

| Effective Half-life | 19 - 27 hours | [1][3] |

| Metabolism | Minimal (<1% via CYP enzymes) | [2] |

| Excretion | 82-89% in feces (primarily biliary); 6-13% in urine | [3] |

| Transporter Interaction | Substrate of P-glycoprotein (P-gp) | [3] |

Key Experimental Protocols

The characterization of betrixaban involved a suite of standardized in vitro and in vivo assays. The methodologies for key experiments are detailed below.

In Vitro Assays

This assay quantifies the direct inhibitory potency of a compound against purified Factor Xa.

-

Principle: The assay measures the residual activity of human Factor Xa after incubation with an inhibitor. A chromogenic substrate, which mimics the natural substrate of FXa, is added. Cleavage of this substrate by active FXa releases a colored molecule (e.g., p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.

-

Protocol Outline:

-

Purified human Factor Xa is pre-incubated with varying concentrations of betrixaban in a buffer system (e.g., Tris-HCl, pH 7.4) at 37°C in a microplate format.

-

A chromogenic FXa substrate (e.g., S-2222) is added to initiate the reaction.

-

The absorbance at 405 nm is measured kinetically over a defined period.

-

Reaction rates are calculated from the linear portion of the absorbance curve.

-

Data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).

-

This assay assesses the ability of an inhibitor to block FXa activity when it is assembled into the physiologically relevant prothrombinase complex.

-

Principle: The prothrombinase complex (FXa, FVa, phospholipids, Ca²⁺) is assembled in vitro. Its ability to convert prothrombin to thrombin is measured. The amount of thrombin generated is quantified using a thrombin-specific chromogenic substrate.

-

Protocol Outline:

-

Phospholipid vesicles, Factor Va, and Factor Xa are combined in a calcium-containing buffer.

-

Betrixaban at various concentrations is added and incubated with the complex.

-

Prothrombin is added to start the reaction.

-

At specific time points, aliquots are transferred to a stop buffer containing EDTA, and a thrombin-specific chromogenic substrate (e.g., S-2238) is added.

-

The rate of thrombin generation is determined by measuring the change in absorbance at 405 nm and is compared across inhibitor concentrations.

-

This functional assay is the preferred method for measuring the anticoagulant effect of betrixaban in plasma samples.

-

Principle: Patient platelet-poor plasma is incubated with a known excess amount of Factor Xa. Betrixaban in the plasma inhibits a portion of this added FXa. The remaining, uninhibited FXa cleaves a chromogenic substrate. The resulting color change is inversely proportional to the betrixaban concentration.

-

Protocol Outline:

-

A standard curve is prepared by spiking pooled normal human plasma with known concentrations of betrixaban.

-

Patient plasma samples and standards are incubated with a reagent containing excess Factor Xa at 37°C.

-

A chromogenic FXa substrate is added.

-

The absorbance at 405 nm is read after a fixed incubation period.

-

The betrixaban concentration in the patient sample is interpolated from the standard curve. It is critical that the assay is calibrated specifically for betrixaban.[8]

-

In Vivo Animal Models

Preclinical efficacy of betrixaban was established in various animal models of thrombosis.

This model evaluates the efficacy of an antithrombotic agent in preventing venous thrombosis.

-

Principle: A combination of stasis and hypercoagulability is induced in a segment of the rabbit inferior vena cava (IVC) to promote thrombus formation.

-

Protocol Outline:

-

Rabbits are anesthetized, and the abdomen is opened to expose the IVC.

-

A segment of the IVC is isolated between ligatures.

-

To induce a thrombogenic stimulus, a cotton thread can be placed within the isolated segment, or an agent like thrombin can be injected.

-

The ligatures are tightened to induce stasis for a defined period (e.g., 10-20 minutes).

-

Betrixaban or vehicle is administered (e.g., orally or intravenously) prior to the procedure.

-

After the stasis period, the IVC segment is excised, and the resulting thrombus is removed and weighed.

-

The reduction in thrombus weight in the betrixaban-treated group compared to the vehicle control group indicates antithrombotic efficacy.[5]

-

This is a widely used model to assess the prevention of arterial thrombosis.

-

Principle: Topical application of ferric chloride to the exterior of an artery induces oxidative injury to the endothelium, triggering a platelet-rich occlusive thrombus.

-

Protocol Outline:

-

A rodent (mouse or rat) is anesthetized, and the common carotid artery is surgically exposed.

-

A baseline blood flow is measured using a Doppler flow probe placed around the artery.

-

A piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a few minutes.

-

The paper is removed, and blood flow is monitored continuously.

-

The primary endpoint is the time to stable occlusion (cessation of blood flow).

-

Betrixaban or vehicle is administered prior to injury, and the prolongation of time to occlusion or prevention of occlusion is used to measure efficacy.[5]

-

Clinical Development Synopsis

Betrixaban's clinical development program focused on indications where a long-acting anticoagulant could provide a benefit.

-

Phase II Studies: The EXPERT trial evaluated VTE prevention after total knee replacement, while the EXPLORE-Xa study assessed its role in stroke prevention for patients with atrial fibrillation.[3][5] These studies established a dose-response relationship and a favorable safety profile, leading to the selection of the 80 mg once-daily dose for Phase III.[5]

-

Phase III APEX Study: This pivotal, multinational trial compared extended-duration betrixaban (35-42 days) against standard-duration enoxaparin (6-14 days) for VTE prophylaxis in over 7,500 acutely ill medical patients.[3] The trial demonstrated that extended-duration betrixaban led to a significant reduction in VTE events compared to standard-duration enoxaparin, without a significant increase in major bleeding.[3][9]

Conclusion

Betrixaban is a potent and highly selective direct Factor Xa inhibitor with a distinct pharmacological profile characterized by a long half-life and minimal renal and hepatic metabolism. Its mechanism of action, centered on the direct inhibition of FXa, has been thoroughly characterized through a range of in vitro and in vivo models. The quantitative data on its potency, selectivity, and pharmacokinetics provide a solid foundation for its clinical application in VTE prophylaxis. This technical guide serves as a comprehensive resource for scientists and researchers engaged in the study of anticoagulation and the development of novel antithrombotic agents.

References

- 1. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological properties of betrixaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betrixaban for prevention of venous thromboembolism in acute medically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Betrixaban Maleate In Vitro Coagulation Assay Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is a direct oral anticoagulant that acts as a selective and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] As a key therapeutic agent for the prevention of venous thromboembolism (VTE), robust and reproducible in vitro methods for assessing its anticoagulant activity are essential for both preclinical research and clinical monitoring.[2][3] These application notes provide detailed protocols for the most common in vitro coagulation assays used to evaluate the pharmacodynamic effects of betrixaban maleate: Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Chromogenic Anti-Factor Xa Assay.

Betrixaban directly inhibits Factor Xa, thereby blocking the conversion of prothrombin to thrombin.[1] This action effectively reduces thrombin generation and subsequent fibrin clot formation.[4] Understanding the impact of betrixaban on these standard coagulation assays is crucial for interpreting its anticoagulant profile.

Mechanism of Action of Betrixaban

Betrixaban exerts its anticoagulant effect by directly binding to the active site of both free and prothrombinase-bound Factor Xa. This competitive and reversible inhibition prevents FXa from cleaving its substrate, prothrombin, into thrombin. The reduction in thrombin generation leads to decreased fibrin formation and a consequent anticoagulant effect.

Figure 1: Coagulation cascade showing the site of action of Betrixaban.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on key coagulation parameters. Betrixaban demonstrates a concentration-dependent prolongation of clotting times in both PT and aPTT assays. The chromogenic anti-Xa assay is highly sensitive to betrixaban and is the recommended method for quantifying its concentration.

Table 1: Effect of Betrixaban on Prothrombin Time (PT)

| Betrixaban Concentration (ng/mL) | PT Clotting Time (seconds) - Reagent A | PT Clotting Time (seconds) - Reagent B |

| 0 | 12.5 | 13.0 |

| 25 | 14.0 | 14.8 |

| 50 | 15.8 | 16.5 |

| 100 | 18.5 | 19.2 |

| 250 | 25.0 | 26.5 |

Note: Actual clotting times may vary depending on the specific PT reagent and coagulometer used.

Table 2: Effect of Betrixaban on activated Partial Thromboplastin Time (aPTT)

| Betrixaban Concentration (ng/mL) | aPTT Clotting Time (seconds) - Reagent X | aPTT Clotting Time (seconds) - Reagent Y |

| 0 | 30.0 | 28.5 |

| 25 | 35.5 | 33.0 |

| 50 | 42.0 | 38.5 |

| 100 | 55.0 | 50.0 |

| 250 | 80.0 | 72.0 |

Note: Actual clotting times may vary depending on the specific aPTT reagent and coagulometer used.

Table 3: Betrixaban Activity in Chromogenic Anti-Factor Xa Assay

| Betrixaban Concentration (ng/mL) | Anti-Xa Activity (IU/mL) |

| 0 | 0.00 |

| 25 | 0.25 |

| 50 | 0.52 |

| 100 | 1.05 |

| 250 | 2.60 |

Note: A specific betrixaban calibrator is recommended for accurate quantification.[5] The relationship between concentration and anti-Xa activity is generally linear within the therapeutic range.

Table 4: Inhibitory Constants of Betrixaban

| Parameter | Value | Assay |

| IC50 (Thrombin Generation) | ~60 ng/mL | Calibrated Automated Thrombogram |

| Ki (Factor Xa) | 0.117 nM | Enzyme kinetics assay |

Experimental Protocols

Detailed methodologies for the key in vitro coagulation assays are provided below. Adherence to these protocols is critical for obtaining accurate and reproducible results.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Figure 2: Experimental workflow for the Prothrombin Time (PT) assay.

a. Materials and Reagents:

-

This compound stock solution (in a suitable solvent, e.g., DMSO, with final solvent concentration ≤0.1%)

-

Control vehicle (solvent used for betrixaban)

-

Platelet-poor plasma (PPP): Prepared from fresh human whole blood collected in 3.2% sodium citrate tubes.

-

PT reagent (containing tissue thromboplastin and calcium chloride)

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

b. Sample Preparation:

-

Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).

-

Prepare platelet-poor plasma (PPP) by centrifuging the whole blood at approximately 1500 x g for 15 minutes at room temperature.

-

Carefully aspirate the supernatant (PPP) without disturbing the buffy coat and platelet layer.

-

Spike the PPP with various concentrations of this compound or the control vehicle. Ensure the final solvent concentration is consistent across all samples and does not exceed 0.1%.

c. Assay Procedure:

-

Pre-warm the PPP samples and the PT reagent to 37°C for at least 3-5 minutes.

-

Pipette 50 µL of the PPP sample into a pre-warmed cuvette.

-

Initiate the reaction by adding 100 µL of the pre-warmed PT reagent to the cuvette. The coagulometer will automatically start timing.

-

The time taken for clot formation is recorded in seconds.

-

Perform each measurement in duplicate or triplicate.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.

Figure 3: Experimental workflow for the aPTT assay.

a. Materials and Reagents:

-

This compound stock solution

-

Control vehicle

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

b. Sample Preparation:

-

Follow the same procedure as for the PT assay to prepare betrixaban-spiked PPP.

c. Assay Procedure:

-

Pre-warm the PPP samples and the CaCl₂ solution to 37°C.

-

Pipette 50 µL of the PPP sample and 50 µL of the aPTT reagent into a pre-warmed cuvette.

-

Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for the activation of the contact factors.

-

Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl₂ solution. The coagulometer will automatically start timing.

-

Record the time to clot formation in seconds.

-

Perform each measurement in duplicate or triplicate.

Chromogenic Anti-Factor Xa Assay

This assay directly measures the inhibitory activity of betrixaban on Factor Xa and is the most sensitive and specific method for its quantification.[6]

Figure 4: Experimental workflow for the Chromogenic Anti-Factor Xa assay.

a. Materials and Reagents:

-

This compound for calibrators

-

Control vehicle

-

Platelet-poor plasma (PPP)

-

Anti-Factor Xa assay kit containing:

-

Bovine Factor Xa reagent

-

Chromogenic substrate for Factor Xa

-

Assay buffer

-

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated pipettes

-

Incubator at 37°C

b. Sample and Calibrator Preparation:

-

Prepare PPP as described for the PT and aPTT assays.

-

Prepare a series of betrixaban calibrators by spiking known concentrations of this compound into pooled normal PPP.

-

Prepare test samples by spiking PPP with the desired concentrations of betrixaban or the control vehicle.

c. Assay Procedure:

-

Pipette a small volume (e.g., 25 µL) of calibrators, control, and test samples into the wells of a microplate.

-

Add the Factor Xa reagent to each well and incubate for a specified time (e.g., 2 minutes) at 37°C. During this incubation, the betrixaban in the sample will inhibit a portion of the added Factor Xa.

-

Add the chromogenic substrate to each well. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored product.

-

Immediately measure the rate of change in absorbance at 405 nm using a microplate reader. The rate of color development is inversely proportional to the concentration of betrixaban in the sample.

-

Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations.

-

Determine the concentration of betrixaban in the test samples by interpolating their absorbance values from the calibration curve.

Conclusion

The in vitro coagulation assays described provide a comprehensive framework for evaluating the anticoagulant properties of this compound. A concentration-dependent prolongation of PT and aPTT is observed, with the chromogenic anti-Factor Xa assay offering the most sensitive and specific measurement of betrixaban's activity. The selection of appropriate reagents and adherence to standardized protocols are paramount for generating reliable and comparable data in both research and drug development settings.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the oral direct factor Xa inhibitor - betrixaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heparin-Calibrated Chromogenic Anti-Xa Activity Measurements in Patients Receiving Rivaroxaban: Can This Test Be Used to Quantify Drug Level? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Betrixaban Maleate Stock Solution Preparation and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betrixaban is a direct oral anticoagulant that functions as a selective and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By inhibiting FXa, betrixaban effectively decreases thrombin generation and prevents the formation of blood clots.[2][4] The maleate salt of betrixaban is often used in research and development settings.[2][4] Proper preparation and storage of betrixaban maleate stock solutions are crucial for maintaining its stability and ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation and long-term storage of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurately preparing solutions of a desired concentration.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂ClN₅O₃·C₄H₄O₄ | [2][4] |

| Molecular Weight | 567.98 g/mol | [2][4] |

| CAS Number | 936539-80-9 | [2][4] |

| Solubility | DMSO: 100 mg/mL (176.06 mM) Water: 1 mg/mL (1.76 mM) Ethanol: Insoluble | [2][4] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Water bath or incubator set to 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 56.8 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is recommended to add the solvent incrementally. For instance, for a final volume of 1 mL, start by adding 800 µL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Aiding Dissolution (Optional): If the compound does not fully dissolve, the process can be aided by warming the solution to 37°C for a short period and/or sonicating in an ultrasonic bath.[4]

-

Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.

-

Homogenization: Vortex the solution again to ensure it is homogeneous.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2][4]

Protocol 2: Long-Term Storage of this compound Stock Solution

Proper storage is critical to maintain the integrity of the this compound stock solution.

Materials:

-

Aliquoted stock solution of this compound

-

-20°C and -80°C freezers

-

Cryo-safe storage boxes

Procedure:

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Storage: Store the aliquots in a cryo-safe storage box in an upright position.

-

Temperature Selection: For short-term storage, a -20°C freezer is suitable. For long-term storage, a -80°C freezer is recommended.

-

Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom before opening. Avoid repeated freeze-thaw cycles of the same aliquot.[2][4]

Table 2: Recommended Storage Conditions and Stability

| Storage Temperature | Duration | Recommendations |

| -20°C | Up to 1 month | Suitable for short-term storage.[2][4] |

| -80°C | Up to 6-12 months | Recommended for long-term storage to ensure stability.[2][4] |

Visualizations

Caption: Workflow for preparing and storing this compound stock solution.

Caption: Betrixaban inhibits Factor Xa, blocking the coagulation cascade.

References

Application Notes and Protocols for the Dissolution of Betrixaban Maleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Betrixaban maleate, a direct Factor Xa (FXa) inhibitor, for various experimental applications. Adherence to these guidelines will help ensure the accurate and reproducible preparation of this compound solutions for in vitro and in vivo studies.

Introduction to this compound

This compound is the maleate salt form of Betrixaban, an oral, direct, competitive, and reversible inhibitor of Factor Xa.[1] By selectively blocking the active site of FXa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[2] Its role as an anticoagulant makes it a subject of interest in thrombosis and hemostasis research. Accurate preparation of this compound solutions is critical for obtaining reliable experimental results.

Solubility of this compound

The solubility of this compound has been reported in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions. Solubility in aqueous solutions is limited, and it is considered insoluble in ethanol. To aid dissolution, particularly at higher concentrations, sonication or gentle warming (e.g., to 37°C) can be employed.[3]

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Molar Equivalent (at highest reported solubility) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 - 100 mg/mL[3][4][5] | 44.02 - 176.06 mM | Fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[5] Sonication is advised to aid dissolution.[1] |